Cas no 929343-30-6 (2-(Azepan-1-yl)-3-methylbutan-1-amine)

2-(Azepan-1-yl)-3-methylbutan-1-amine is a specialized organic compound featuring a seven-membered azepane ring linked to a branched aliphatic amine structure. This unique molecular architecture imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The compound’s tertiary amine functionality and sterically hindered backbone enhance its potential as a building block for bioactive molecules or catalysts. Its well-defined structure ensures consistent reactivity, making it valuable for precise modifications in drug discovery or material science. The azepane ring contributes to conformational flexibility, which may improve binding affinity in target interactions. Suitable for controlled reactions, it is typically handled under inert conditions due to its amine sensitivity.
2-(Azepan-1-yl)-3-methylbutan-1-amine structure
929343-30-6 structure
商品名:2-(Azepan-1-yl)-3-methylbutan-1-amine
CAS番号:929343-30-6
MF:C11H24N2
メガワット:184.321662902832
MDL:MFCD09259718
CID:4773295
PubChem ID:43176115

2-(Azepan-1-yl)-3-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(azepan-1-yl)-3-methylbutan-1-amine
    • NE23250
    • 2-(Azepan-1-yl)-3-methylbutan-1-amine
    • MDL: MFCD09259718
    • インチ: 1S/C11H24N2/c1-10(2)11(9-12)13-7-5-3-4-6-8-13/h10-11H,3-9,12H2,1-2H3
    • InChIKey: VCIIWOCBZLOOOM-UHFFFAOYSA-N
    • ほほえんだ: N1(CCCCCC1)C(CN)C(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 126
  • トポロジー分子極性表面積: 29.3
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-(Azepan-1-yl)-3-methylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28596-1.0g
2-(azepan-1-yl)-3-methylbutan-1-amine
929343-30-6 91.0%
1.0g
$314.0 2025-02-20
Life Chemicals
F2186-0448-10g
2-(azepan-1-yl)-3-methylbutan-1-amine
929343-30-6 95%+
10g
$1117.0 2023-09-06
Life Chemicals
F2186-0448-5g
2-(azepan-1-yl)-3-methylbutan-1-amine
929343-30-6 95%+
5g
$798.0 2023-09-06
Enamine
EN300-28596-2.5g
2-(azepan-1-yl)-3-methylbutan-1-amine
929343-30-6 91.0%
2.5g
$614.0 2025-02-20
Enamine
EN300-28596-10.0g
2-(azepan-1-yl)-3-methylbutan-1-amine
929343-30-6 91.0%
10.0g
$1346.0 2025-02-20
Life Chemicals
F2186-0448-1g
2-(azepan-1-yl)-3-methylbutan-1-amine
929343-30-6 95%+
1g
$266.0 2023-09-06
Enamine
EN300-28596-0.1g
2-(azepan-1-yl)-3-methylbutan-1-amine
929343-30-6 91.0%
0.1g
$83.0 2025-02-20
Enamine
EN300-28596-5.0g
2-(azepan-1-yl)-3-methylbutan-1-amine
929343-30-6 91.0%
5.0g
$908.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315304-50mg
2-(Azepan-1-yl)-3-methylbutan-1-amine
929343-30-6 95%
50mg
¥1728.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1315304-2.5g
2-(Azepan-1-yl)-3-methylbutan-1-amine
929343-30-6 95%
2.5g
¥13262.00 2024-04-25

2-(Azepan-1-yl)-3-methylbutan-1-amine 関連文献

2-(Azepan-1-yl)-3-methylbutan-1-amineに関する追加情報

2-(Azepan-1-yl)-3-methylbutan-1-amine (CAS No. 929343-30-6): A Comprehensive Overview

2-(Azepan-1-yl)-3-methylbutan-1-amine, a compound identified by the CAS registry number 929343-30-6, is an organic amine with a unique structure that combines a seven-membered azepane ring and a branched alkyl chain. This compound has garnered attention in recent years due to its potential applications in pharmaceutical chemistry and material science. The molecule's structure, comprising an azepane ring (a seven-membered saturated cyclic amine) and a 3-methylbutanamine side chain, contributes to its versatile chemical properties.

The synthesis of 2-(Azepan-1-yl)-3-methylbutan-1-amine typically involves multi-step organic reactions, including alkylation and cyclization processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent advancements in catalytic methods, such as the use of palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency of its production. These developments highlight the compound's importance in both academic and industrial settings.

From a pharmacological perspective, 2-(Azepan-1-yl)-3-methylbutan-1-amine has shown promise as a potential drug candidate. Studies conducted in vitro have demonstrated its ability to modulate key cellular pathways, suggesting potential applications in the treatment of neurodegenerative diseases or inflammatory conditions. Additionally, its structural similarity to certain approved drugs has led researchers to investigate its bioavailability and pharmacokinetics in preclinical models.

The compound's unique combination of a cyclic amine and a branched alkyl chain also makes it an attractive candidate for polymer chemistry. Recent research has explored its use as a building block for synthesizing novel polyamides and polyurethanes with enhanced mechanical properties. These materials exhibit improved thermal stability and mechanical strength, making them suitable for applications in high-performance textiles and automotive components.

In terms of environmental impact, 2-(Azepan-1-yl)-3-methylbutan-1-amine has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Initial studies indicate that the compound is not inherently hazardous under normal conditions, but further research is required to fully understand its long-term effects on ecosystems.

Looking ahead, the future of 2-(Azepan-1-yll)-3-methylbutan-l-amme lies in its continued exploration across diverse fields. Ongoing research aims to uncover new synthetic routes, optimize its pharmacological properties, and expand its applications in materials science. As advancements in analytical techniques and computational modeling continue to evolve, this compound is poised to play an increasingly important role in both scientific research and industrial innovation.

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